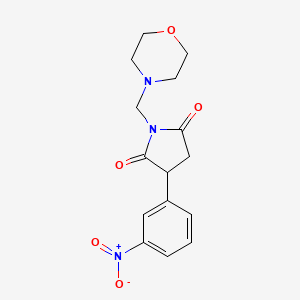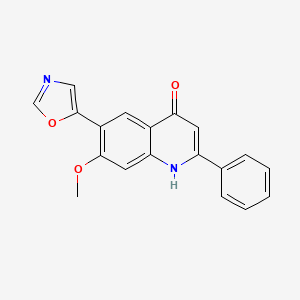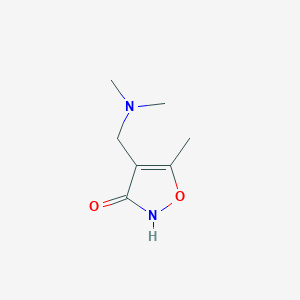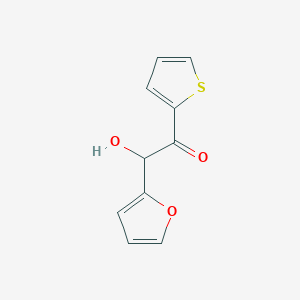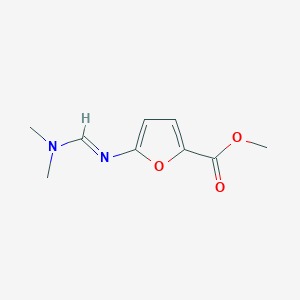
4-Quinolinol, 1-acetyl-1,2,3,4-tetrahydro-2,2,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a hydroxy group, a trimethyl group, and an ethanone group attached to the quinoline ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-2,2,6-trimethyl-3,4-dihydroquinoline with ethanone under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and are carried out under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the quinoline ring may produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and quinoline ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinoline: Lacks the trimethyl and ethanone groups, resulting in different chemical and biological properties.
2,2,6-Trimethyl-4-hydroxyquinoline: Similar structure but without the ethanone group.
1-(4-Hydroxyquinolin-1(2H)-yl)ethanone: Similar structure but without the trimethyl groups.
Uniqueness
1-(4-Hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the presence of both the trimethyl and ethanone groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
828939-18-0 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-(4-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |
InChI |
InChI=1S/C14H19NO2/c1-9-5-6-12-11(7-9)13(17)8-14(3,4)15(12)10(2)16/h5-7,13,17H,8H2,1-4H3 |
Clé InChI |
LLCORNSJSCRGJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(CC2O)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


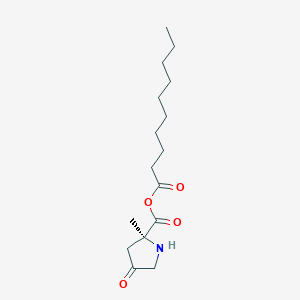
![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)

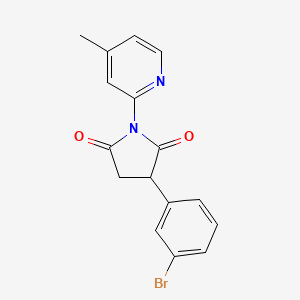
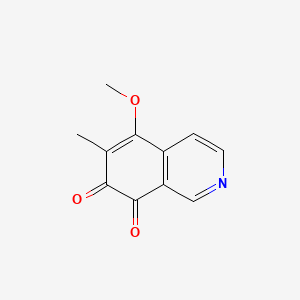
![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
